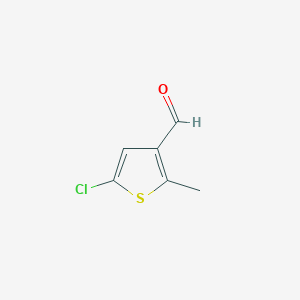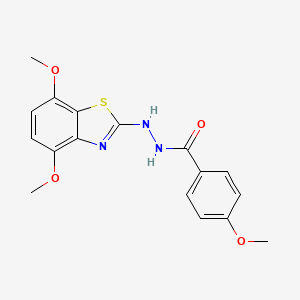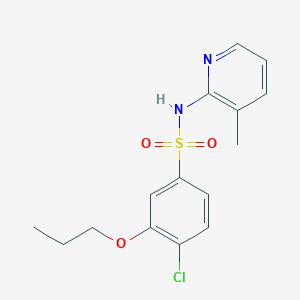
4-chloro-N-(3-methylpyridin-2-yl)-3-propoxybenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-chloro-N-(3-methylpyridin-2-yl)-3-propoxybenzenesulfonamide” is a complex organic compound. It contains a benzamide moiety , which is a common feature in many biologically active compounds.
Molecular Structure Analysis
The compound contains a pyridine ring, a benzene ring, and a sulfonamide group. The pyridine ring is a basic aromatic ring with a nitrogen atom. The benzene ring is a six-membered ring consisting of carbon atoms with alternating single and double bonds. The sulfonamide group (-SO2NH2) is a functional group that consists of a sulfur atom, two oxygen atoms, and an amine group .Chemical Reactions Analysis
The compound, due to its functional groups, can undergo a variety of chemical reactions. For example, the pyridine ring can undergo electrophilic substitution reactions, while the sulfonamide group can participate in condensation reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure, which includes the positions of the functional groups on the rings. These properties could include melting point, boiling point, solubility in various solvents, and reactivity with various reagents .科学的研究の応用
DNA Binding and Anticancer Activity
Sulfonamide derivatives have been studied for their DNA binding, cleavage capabilities, and anticancer activities. For instance, mixed-ligand copper(II)-sulfonamide complexes have shown significant interactions with DNA and demonstrated anticancer activity by promoting cell death mainly through apoptosis in human tumor cells, including colon adenocarcinoma Caco-2 cells and leukemia Jurkat T lymphocytes (González-Álvarez et al., 2013).
Carbonic Anhydrase Inhibition
The inhibition of carbonic anhydrases, which are enzymes crucial for maintaining pH balance in tissues and organs, is another significant application. Sulfonamide-based compounds have been synthesized to explore their inhibitory effects on human carbonic anhydrases, showing effectiveness in inhibiting tumor-associated isoenzymes and offering a pathway for anticancer drug development (Żołnowska et al., 2018).
Antimicrobial Activity
Novel sulfonamide derivatives have also been synthesized and evaluated for their antibacterial activity. Certain compounds have shown promising activity against anaerobic Gram-positive bacteria strains, highlighting the potential for developing new antibacterial agents (Sławiński et al., 2013).
Enzyme Inhibitory and Selective Cytotoxic Agents
In the realm of HIV treatment, sulfonamide derivatives have been explored for their inhibitory activity against HIV-1 integrase, a key enzyme in the viral replication process. Some derivatives have shown significant inhibitory activity and selectivity towards hypoxic cancer cells, offering insights into developing therapies for HIV and cancer (Brzozowski et al., 2008).
Safety and Hazards
将来の方向性
特性
IUPAC Name |
4-chloro-N-(3-methylpyridin-2-yl)-3-propoxybenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2O3S/c1-3-9-21-14-10-12(6-7-13(14)16)22(19,20)18-15-11(2)5-4-8-17-15/h4-8,10H,3,9H2,1-2H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAESTNLVTNXMPF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=CC(=C1)S(=O)(=O)NC2=C(C=CC=N2)C)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
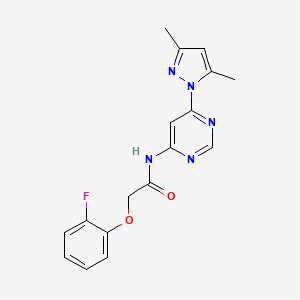
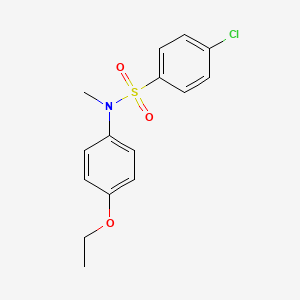
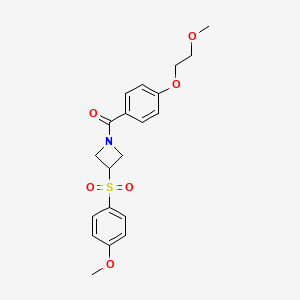

![2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-phenylacetamide](/img/structure/B2372529.png)

![N-(5-(4-(1H-pyrrol-1-yl)benzoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclobutanecarboxamide](/img/structure/B2372531.png)

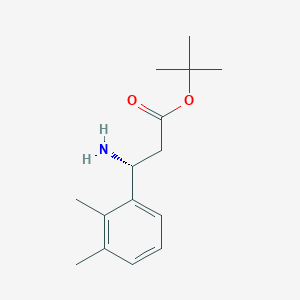
![N-(4-bromophenyl)-2-[4-(3-chloro-4-methylphenyl)piperazin-1-yl]acetamide](/img/structure/B2372535.png)
![N-(1-(1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-(3-methoxyphenoxy)acetamide](/img/structure/B2372538.png)
